molecular formula C19H21N3O3 B603279 N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 1676073-50-9

N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B603279
CAS No.: 1676073-50-9
M. Wt: 339.4g/mol
InChI Key: YWKWUTOBUAWSOW-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that features an indole ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the pyridine ring through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its indole and pyridine rings are known to interact with various enzymes and receptors, making it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The indole ring can bind to certain receptors or enzymes, modulating their activity. The pyridine ring may also play a role in these interactions, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-3-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a different position of the indole ring.

    N-(1H-indol-5-yl)-1-(2-hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

CAS No.

1676073-50-9

Molecular Formula

C19H21N3O3

Molecular Weight

339.4g/mol

IUPAC Name

N-(1H-indol-5-yl)-1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C19H21N3O3/c1-12-10-13(2)22(8-9-25-3)19(24)17(12)18(23)21-15-4-5-16-14(11-15)6-7-20-16/h4-7,10-11,20H,8-9H2,1-3H3,(H,21,23)

InChI Key

YWKWUTOBUAWSOW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2=CC3=C(C=C2)NC=C3)C

Origin of Product

United States

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